molecular formula C8H10ClNO B13485378 6-(Chloromethyl)-3-methoxy-2-methylpyridine

6-(Chloromethyl)-3-methoxy-2-methylpyridine

Cat. No.: B13485378
M. Wt: 171.62 g/mol
InChI Key: PEASXMBREGCGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)-3-methoxy-2-methylpyridine is an organic compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-methoxy-2-methylpyridine typically involves the chloromethylation of 3-methoxy-2-methylpyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions generally require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-methoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-3-methoxy-2-methylpyridine is unique due to the presence of both chloromethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of diverse scientific research avenues.

Biological Activity

6-(Chloromethyl)-3-methoxy-2-methylpyridine is a pyridine derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H10ClN
  • Molecular Weight : 171.62 g/mol

The compound features a chloromethyl group at the 6-position and a methoxy group at the 3-position of the pyridine ring, contributing to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor in biochemical pathways, impacting processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It can interact with receptors involved in neurotransmission or other signaling pathways, potentially influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Anti-Ulcer Activity

A notable area of investigation is the compound's anti-ulcer activity. Similar pyridine derivatives have demonstrated efficacy in inhibiting gastric acid secretion, which is critical for treating peptic ulcers. For instance, studies have shown that certain pyridine derivatives exhibit higher potency than established treatments like Omeprazole in inhibiting the H⁺-K⁺ ATPase enzyme responsible for gastric acid secretion .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyBiological ActivityIC50 Value
Study AAntimicrobial (E. coli)15 µM
Study BAnti-ulcer (H⁺-K⁺ ATPase inhibition)112 µg/kg
Study CCytotoxicity against cancer cell lines>50 µM

These studies indicate promising biological activities that warrant further exploration.

Case Study: Anti-Ulcer Efficacy

In a controlled study involving animal models, this compound was administered intraduodenally. The results demonstrated a significant reduction in gastric acid secretion compared to control groups, highlighting its potential as a therapeutic agent for ulcer treatment .

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

6-(chloromethyl)-3-methoxy-2-methylpyridine

InChI

InChI=1S/C8H10ClNO/c1-6-8(11-2)4-3-7(5-9)10-6/h3-4H,5H2,1-2H3

InChI Key

PEASXMBREGCGDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)CCl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.